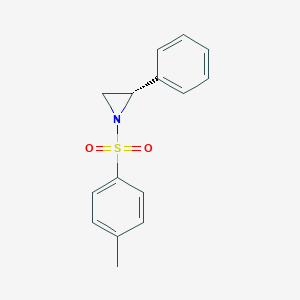

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine

Vue d'ensemble

Description

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine typically involves the reaction of a suitable aziridine precursor with a sulfonylating agent. One common method is the reaction of (2S)-2-phenylaziridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine can undergo various chemical reactions, including:

Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, thiols, and amines, often in the presence of a base like sodium hydroxide.

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic substitution: The major products are typically substituted amines, thiols, or alcohols.

Oxidation: Sulfoxides or sulfones are the primary products.

Reduction: Amines or other reduced forms of the compound.

Applications De Recherche Scientifique

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various transformations:

- Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of valuable amines and other derivatives .

- Synthesis of Chiral Compounds: It is utilized in the synthesis of chiral pharmaceutical intermediates, enhancing the stereochemical diversity of drug candidates .

Medicinal Chemistry Applications

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine has shown potential in therapeutic applications:

- Antiplasmodial Activity: Preliminary studies indicate that derivatives of this compound exhibit potent antiplasmodial activity, making them candidates for malaria treatment .

- Prodrug Development: The compound is involved in the synthesis of prodrugs that provide controlled release of active pharmaceutical ingredients, addressing issues related to drug delivery and efficacy .

Case Study 1: Antiplasmodial Activity

A study investigated the antiplasmodial properties of aziridine derivatives, including this compound. The results demonstrated IC50 values as low as 76.6 nM for certain derivatives, indicating strong activity against Plasmodium falciparum while maintaining low toxicity to human cells .

Case Study 2: Synthesis of Amphetamine Derivatives

Research highlighted the use of this compound in synthesizing chiral amphetamine derivatives via cuprate addition reactions. This approach allowed for the development of controlled release formulations with improved therapeutic profiles .

Mécanisme D'action

The mechanism of action of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine depends on its specific application. In general, aziridines can act as electrophiles due to the ring strain, making them reactive towards nucleophiles. The sulfonyl group can enhance the electrophilicity of the aziridine ring, facilitating reactions with various nucleophiles.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-1-(4-methylphenyl)sulfonyl-2-methylaziridine

- (2S)-1-(4-methylphenyl)sulfonyl-2-ethylaziridine

- (2S)-1-(4-methylphenyl)sulfonyl-2-propylaziridine

Uniqueness

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is unique due to the presence of both the phenyl and sulfonyl groups, which can significantly influence its reactivity and potential applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution processes.

Activité Biologique

Overview

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is a chiral aziridine derivative notable for its structural features, including a sulfonyl group and a phenyl substituent. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and synthetic biology.

- Chemical Formula : CHNOS

- Molecular Weight : 273.35 g/mol

- CAS Number : 149769-84-6

The compound is characterized by its high reactivity due to the aziridine ring strain, which makes it susceptible to nucleophilic attack. This property is enhanced by the presence of the sulfonyl group, which increases electrophilicity.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The aziridine ring can be opened by various nucleophiles, leading to the formation of more complex molecules that may exhibit diverse biological activities.

Key Reactions:

- Nucleophilic Substitution : The aziridine ring can be opened by amines, thiols, or alcohols.

- Oxidation : It can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can yield amines or other derivatives.

Medicinal Chemistry

Research indicates that this compound can serve as a precursor for biologically active compounds. Its potential applications in drug development are significant due to its reactivity and ability to form various derivatives that may interact with biological targets.

Case Studies and Research Findings

- Inhibition of NF-κB Activation :

- Synthesis and Reactivity :

-

Polymerization Studies :

- Recent advances in polymerization techniques involving aziridines suggest potential applications in creating polyamines and other polymeric materials. These studies indicate that modifying the aziridine structure can influence polymerization rates and properties, which could be relevant for developing new materials .

Comparative Analysis

Propriétés

IUPAC Name |

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWCTOOXSUPLAW-AAFJCEBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947265 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24395-14-0 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.